molecular formula C8H7N3 B1336117 2-(1H-pyrazol-1-yl)pyridine CAS No. 25700-11-2

2-(1H-pyrazol-1-yl)pyridine

Cat. No. B1336117
CAS RN: 25700-11-2
M. Wt: 145.16 g/mol
InChI Key: XXTPHXNBKRVYJI-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)pyridine is a chemical compound with the molecular formula C8H7N3 . It is a compound that has been used in various scientific research and studies .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of this compound with internal alkynes . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a pyridine ring . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in Rh(III)-catalyzed C–H functionalization reactions with internal alkynes . This reaction provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 35-40°C . It has a molecular weight of 145.16 .

Scientific Research Applications

Chemistry and Properties

The chemistry and properties of 2-(1H-pyrazol-1-yl)pyridine and related compounds are extensively studied, highlighting their preparation procedures, structures, magnetic properties, and biological and electrochemical activities. These compounds show significant versatility and potential in various branches of chemistry, including their role as ligands in complex compounds (Boča, Jameson, & Linert, 2011).

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a closely related scaffold, has demonstrated its versatility in interacting with kinases through multiple binding modes, making it a recurrent motif in the design of kinase inhibitors. This scaffold binds typically to the hinge region of kinases and forms key interactions in the kinase pocket, providing potency and selectivity in kinase inhibition (Wenglowsky, 2013).

Spin Crossover Active Iron(II) Complexes

The synthesis and magnetic properties of iron(II) spin crossover active complexes of pyrazole-pyridine/pyrazine ligands are a subject of significant interest. The synthesis methods, crystallization techniques, and the impact of these factors on the spin crossover properties of these materials are crucial, as they can strongly affect the final product and its properties (Olguín & Brooker, 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine, are notable for their versatility as synthetic intermediates and their biological importance. These compounds are significant in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their broad potential in advanced chemistry and drug development (Li et al., 2019).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, owing to their capability to form coordination as well as hydrogen bonds, are utilized as exquisite sensing materials. These derivatives have a range of biological and medicinal applications and are suitable for being used as sensing probes (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

The primary target of 2-(1H-pyrazol-1-yl)pyridine is the Rhodium (III) ion . This compound acts as a ligand, binding to the Rhodium (III) ion in a process known as C–H bond functionalization . The Rhodium (III) ion plays a crucial role in catalyzing this reaction .

Mode of Action

This compound interacts with its target, the Rhodium (III) ion, through a process known as C–H bond functionalization . This process is controlled by the solvent and leads to the synthesis of either C–H alkenylation products or indazole products . The choice between these two products is determined by the conditions of the reaction .

Biochemical Pathways

The biochemical pathway affected by this compound involves the functionalization of the C–H bond . This process leads to the divergent synthesis of either C–H alkenylation products or indazole products . These products can then participate in various biochemical reactions, contributing to the downstream effects of this compound.

Pharmacokinetics

The compound’s interaction with the rhodium (iii) ion suggests that it may have significant bioavailability .

Result of Action

The result of the action of this compound is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields . The specific molecular and cellular effects of these products depend on their subsequent interactions and reactions within the biochemical system.

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction, particularly the solvent used . The solvent controls the C–H bond functionalization, determining whether C–H alkenylation products or indazole products are synthesized . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction environment .

Safety and Hazards

The safety information for 2-(1H-pyrazol-1-yl)pyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for the use of 2-(1H-pyrazol-1-yl)pyridine could involve its use in the development of new synthetic methods and in the synthesis of complex molecules . Its use in Rh(III)-catalyzed C–H functionalization reactions suggests potential applications in the synthesis of pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

2-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTPHXNBKRVYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415870
Record name 2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25700-11-2
Record name 2-(1H-Pyrazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25700-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Pyrazolyl)pyridine
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Synthesis routes and methods

Procedure details

2-Hydrazinopyridine (7.6 g, 70 mmol), malondialdehyde-bis-(dimethylacetal) (11.5 mL, 70 mmol) and HCl (10 M, 7 mL) in EtOH (100 mL) were heated at 75° C. After 2 h, the resulting reaction mixture was cooled to ambient temperature and concentrated in vacuo to a give a brown solid. This was suspended in H2O (100 mL) and EtOAc (100 mL), and NaHCO3 added until there was no further effervescence. The EtOAc layer was then separated and the aqueous layer shaken with EtOAc (3×100 mL). The combined organic layers were dried over Na2SO4 and concentrated to afford 2-(1H-pyrazol-1-yl)pyridine as a brown oil which was used without further purification. MS (ESI) 147 (M+H)+
Quantity
7.6 g
Type
reactant
Reaction Step One
[Compound]
Name
malondialdehyde-bis-(dimethylacetal)
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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